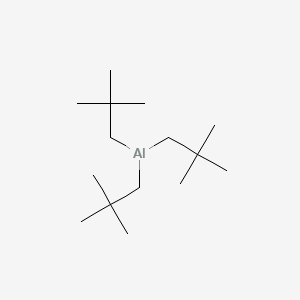
D-Allopyranose 6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Allopyranose 6-phosphate: is a phosphorylated derivative of D-allose, a rare sugar belonging to the class of hexoses It is a six-carbon monosaccharide with a phosphate group attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From D-Glucose: One common method involves the synthesis of D-allopyranosyl acceptors from D-glucose.
Enzymatic Synthesis: Another method involves the enzymatic reaction of glycolaldehyde with 4-erythrose phosphate under aldolase catalysis to generate D-allopyranose 6-phosphate.
Industrial Production Methods: Industrial production methods for this compound often involve continuous multi-enzyme catalysis and fermentation processes. These methods are designed to maximize yield and efficiency while minimizing carbon loss .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-Allopyranose 6-phosphate can undergo oxidation reactions, where it is converted into corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Enzymes such as aldolases and isomerases are often employed as catalysts in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Carbohydrates: D-Allopyranose 6-phosphate is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology:
Metabolic Pathways: It plays a role in various metabolic pathways, particularly in the synthesis of essential biomolecules.
Medicine:
Therapeutic Potential: Research has shown that D-allose, the parent compound, exhibits antioxidative and anticancer properties, suggesting potential therapeutic applications.
Industry:
Mecanismo De Acción
The mechanism of action of D-allopyranose 6-phosphate involves its interaction with specific enzymes and proteins. For instance, it binds to D-allose-binding periplasmic proteins in Escherichia coli, facilitating various biochemical reactions . The molecular targets and pathways involved include aldolase-catalyzed reactions and isomerization processes .
Comparación Con Compuestos Similares
D-Allose: The parent compound of D-allopyranose 6-phosphate, known for its rare sugar properties.
D-Allulose: Another rare sugar with similar physiological effects, including blood sugar regulation and antioxidation.
D-Mannose: A hexose sugar with applications in urinary tract health and glycosylation reactions.
Uniqueness: this compound is unique due to its specific phosphorylation at the sixth carbon, which imparts distinct biochemical properties and reactivity compared to its non-phosphorylated counterparts .
Propiedades
Fórmula molecular |
C6H13O9P |
|---|---|
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
Clave InChI |
NBSCHQHZLSJFNQ-IVMDWMLBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)






![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)




![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)
